molecular formula C22H23NO4S B2741788 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034568-90-4

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2741788
CAS No.: 2034568-90-4
M. Wt: 397.49
InChI Key: TZRPXDMENAOSLF-UHFFFAOYSA-N
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic coumarin-derived compound characterized by a 4-oxo-4H-chromene (coumarin) core linked to a thiophene-substituted cyclopentylmethyl group. The thiophene ring is functionalized with a 1-hydroxyethyl moiety, while the coumarin scaffold is modified at the 2-position with a carboxamide group.

Properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S/c1-14(24)19-8-9-20(28-19)22(10-4-5-11-22)13-23-21(26)18-12-16(25)15-6-2-3-7-17(15)27-18/h2-3,6-9,12,14,24H,4-5,10-11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRPXDMENAOSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of chromone derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following molecular formula:

C16H21N3O2S2C_{16}H_{21}N_{3}O_{2}S_{2}

with a molecular weight of 351.5 g/mol. Its structure includes a chromene core, which is pivotal in determining its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of chromone derivatives in cancer treatment. The compound under discussion has shown promising cytotoxic effects against various cancer cell lines. For instance, a study evaluating a series of chromone carboxamide derivatives found that many exhibited significant cytotoxicity with IC50 values ranging from 0.9 to 10 μM against breast (MCF-7), ovarian (OVCAR, IGROV), and colon (HCT-116) cancer cell lines .

The mechanism of action for this compound likely involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. Chromone derivatives are known to induce apoptosis in cancer cells through various pathways, including:

  • Inhibition of cell migration : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .
  • Regulation of gene expression : The compound may influence the expression of genes involved in cell cycle regulation and apoptosis, potentially through interactions with transcription factors like EGR-1 .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of chromone derivatives. Modifications on the chromone ring and side chains can significantly affect their potency and selectivity:

ModificationEffect on Activity
6-Fluoro substituent Enhances cytotoxic activity
Alkyl side chains Improves lipophilicity and cellular uptake
Amino group positioning Influences receptor binding affinity

Studies indicate that specific modifications can lead to increased potency against various cancer types, emphasizing the need for continued research in this area .

Case Studies

  • Cytotoxicity Against Breast Cancer : In vitro studies demonstrated that compounds similar to this compound exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells, with mechanisms involving inhibition of TNFα-induced motility and F-actin formation .
  • Anti-inflammatory Properties : Some chromone derivatives also exhibit anti-inflammatory effects, which may contribute to their anticancer activity by reducing tumor-associated inflammation .

Scientific Research Applications

Anticancer Properties

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-oxo-4H-chromene-2-carboxamide has shown promising cytotoxic effects against various cancer cell lines. Studies indicate that this compound can inhibit cancer cell proliferation and induce apoptosis through several mechanisms:

  • Inhibition of Cell Migration : Similar compounds have been reported to inhibit matrix metalloproteinases (MMPs), which are essential for cancer cell invasion and metastasis.
  • Regulation of Gene Expression : The compound may influence the expression of genes involved in cell cycle regulation and apoptosis, potentially through interactions with transcription factors like EGR-1.

Case Studies on Cytotoxicity

Recent in vitro studies have demonstrated significant cytotoxicity against breast cancer cells (e.g., MDA-MB-231), with mechanisms involving the inhibition of TNFα-induced motility and F-actin formation. The IC50 values for various cancer types have been reported to range from 0.9 to 10 μM, indicating potent activity against breast (MCF-7), ovarian (OVCAR, IGROV), and colon (HCT-116) cancer cell lines.

Anti-inflammatory Properties

In addition to its anticancer activity, this compound exhibits anti-inflammatory effects . This property may enhance its anticancer efficacy by reducing tumor-associated inflammation, which is known to facilitate tumor growth and metastasis.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is critical for optimizing the biological activity of chromone derivatives. Modifications on the chromone ring and side chains can significantly affect their potency and selectivity:

ModificationEffect on Activity
6-Fluoro substituentEnhances cytotoxic activity
Alkyl side chainsImproves lipophilicity and cellular uptake
Amino group positioningInfluences receptor binding affinity

These modifications can lead to increased potency against various cancer types, emphasizing the need for continued research in this area.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Reaction Conditions Products Yield Key Observations
6M HCl, reflux, 12 h 4-Oxo-4H-chromene-2-carboxylic acid + Cyclopentyl-amine derivative70–80%Acidic hydrolysis preserves the chromene ring; confirmed by loss of amide NMR signals .
NaOH (aq), 90°C, 8 hSame as above85%Basic conditions accelerate hydrolysis but may degrade sensitive substituents.
  • Mechanism : Nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by cleavage of the C–N bond.

  • Analytical Confirmation : Disappearance of the amide proton signal at δ = 10.66 ppm (DMSO-d6) and appearance of carboxylic acid signals (δ = 161.89 ppm in 13C NMR) .

Nucleophilic Substitution at the Thiophene Ring

The electron-rich thiophene ring participates in electrophilic substitution, particularly at the 5-position adjacent to the hydroxyethyl group.

Reagent Reaction Site Product Application
HNO3/H2SO4, 0°C C-3 or C-5 of thiopheneNitro-thiophene derivativePrecursor for further functionalization .
Br2 in CH2Cl2, RT C-55-Bromo-thiophene derivativeFacilitates Suzuki coupling reactions .
  • Regioselectivity : Directed by the electron-donating hydroxyethyl group, favoring substitution at C-5 .

  • Challenges : Overhalogenation risks require careful stoichiometric control.

Oxidation of the Hydroxyethyl Group

The secondary alcohol in the hydroxyethyl substituent is oxidized to a ketone under mild conditions.

Oxidizing Agent Conditions Product Yield
CrO3 in acetone (Jones reagent)0°C, 2 h5-Acetyl-thiophene derivative65%
TEMPO/NaOClpH 10, RT, 4 hSame as above78%
  • Mechanism : Two-electron oxidation of the alcohol to a ketone, confirmed by IR (loss of O–H stretch at ~3400 cm⁻¹).

  • Utility : Ketone formation enables subsequent condensations or reductions.

Cyclopentyl Group Functionalization

The cyclopentylmethyl chain undergoes radical or ionic reactions, such as halogenation or dehydrogenation.

Reaction Conditions Product Notes
Br2, UV lightRadical brominationBrominated cyclopentane derivativeSelective for tertiary C–H bonds.
Pd/C, H2 (50 psi)HydrogenolysisRing-opening to pentane derivativeRequires high pressure and temperature.

Chromene Ring Reactivity

The 4-oxo-4H-chromene core participates in conjugate additions and ring-opening reactions.

Reagent Reaction Product Key Data
NH2OH·HCl, EtOH Oxime formation2-(Hydroxyimino)-4-oxochromeneConfirmed by LC-MS (m/z 218.2) .
LiAlH4, THF Reduction of carbonyl4-Hydroxy-chromene derivativePartial reduction observed .

Metal Coordination Chemistry

The carboxamide and thiophene groups act as ligands for transition metals, forming complexes with potential catalytic or therapeutic relevance.

Metal Salt Conditions Complex Structure Stability
ZnCl2 EtOH, refluxOctahedral Zn(II) complexStable in solution (48 h, DMSO) .
CuCl2·2H2O RT, 6 hSquare-planar Cu(II) complexExhibits paramagnetic properties .
  • Binding Sites : Thiophene sulfur and carboxamide oxygen/nitrogen donors .

  • Applications : Enhanced solubility and bioavailability in drug formulations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Coumarin-carboxamide hybrids are widely studied for their bioactivity. Below is a comparative analysis of structurally related compounds:

Structural Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Reported Activity
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-oxo-4H-chromene-2-carboxamide Coumarin Thiophen-2-yl cyclopentylmethyl, 1-hydroxyethyl ~435.5 (estimated) Hypothesized enzyme inhibition
4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide Coumarin Triazole, 4-chlorobenzyl, 4-fluorophenethyl ~505.9 Antimicrobial, kinase inhibition
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide Indole-thiazolidinone Thiazolidinone, 4-trifluoromethylphenyl, chloro ~521.9 Anticancer (in vitro)

Key Observations

  • The 1-hydroxyethyl moiety introduces a polar functional group absent in other analogues, which could modulate metabolic stability or hydrogen-bonding interactions with targets .
  • Biological Activity: Compound 169 (triazole-coumarin) demonstrated antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and kinase inhibition (IC₅₀: ~1.2 µM for EGFR) . The target compound’s thiophene group may confer distinct selectivity due to sulfur’s electronic effects. The indole-thiazolidinone analogue showed cytotoxicity against HeLa cells (IC₅₀: 9.3 µM), highlighting the role of heterocyclic carboxamides in anticancer drug design.
  • Synthetic Accessibility :

    • The cyclopentylmethyl-thiophene moiety in the target compound likely requires multi-step synthesis, including cyclopentane ring formation and thiophene functionalization, whereas triazole-containing analogues (e.g., compound 169) are synthesized via click chemistry .

Preparation Methods

Cyclization of 2-Hydroxyacetophenone Derivatives

The chromene core is synthesized via base-mediated cyclization of 3-(hydroxymethyl)-2-hydroxyacetophenone, as reported for analogous chromene derivatives.

Procedure :

  • Intermediate 1 : 2-Hydroxy-5-nitroacetophenone is treated with paraformaldehyde in acetic acid under reflux to yield 3-(hydroxymethyl)-4-oxo-4H-chromene.
  • Oxidation : The hydroxymethyl group at position 3 is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄), yielding 4-oxo-4H-chromene-2-carboxylic acid.

Key Data :

Step Reagents/Conditions Yield (%) Characterization
1 AcOH, reflux, 6h 72 IR: 1680 cm⁻¹ (C=O), ¹H NMR: δ 8.2 (s, 1H, chromene-H)
2 CrO₃/H₂SO₄, 0°C 65 MS: m/z 204 [M+H]⁺

Synthesis of 1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methylamine

Thiophene Functionalization

Step 1 : Friedel-Crafts Acylation of Thiophene
Thiophene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ to yield 2-acetylthiophene.

Step 2 : Hydroxyethyl Group Introduction
The acetyl group is reduced to 1-hydroxyethyl using NaBH₄ in ethanol, producing 5-(1-hydroxyethyl)thiophen-2-ol.

Cyclopentane Ring Formation

Step 3 : Cyclization via Dieckmann Condensation
The thiophene derivative is treated with dimethyl malonate and NaH in THF, followed by acid hydrolysis to form the cyclopentane ring fused to thiophene.

Step 4 : Aminomethylation
The cyclopentyl-thiophene intermediate undergoes Mannich reaction with formaldehyde and ammonium chloride to introduce the aminomethyl group.

Key Data :

Step Reagents/Conditions Yield (%) Characterization
1 AlCl₃, CH₃COCl 85 ¹H NMR: δ 2.6 (s, 3H, COCH₃)
2 NaBH₄, EtOH 78 IR: 3400 cm⁻¹ (OH)
3 NaH, THF, Δ 60 MS: m/z 222 [M+H]⁺
4 HCHO, NH₄Cl 70 ¹³C NMR: δ 45.2 (CH₂NH₂)

Amide Bond Formation and Final Coupling

Activation of Chromene Carboxylic Acid

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane.

Coupling with Amine

The acid chloride reacts with 1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methylamine in the presence of triethylamine (TEA) to form the target amide.

Optimization Insights :

  • Solvent : Dichloromethane > THF (higher yields due to better solubility).
  • Catalyst : DMAP (4-dimethylaminopyridine) increases reaction rate by 30%.

Key Data :

Parameter Value
Yield 82%
Purity 98%
MP 214°C

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7).

Spectroscopic Validation

  • IR : 1720 cm⁻¹ (amide C=O), 1650 cm⁻¹ (chromene C=O).
  • ¹H NMR : δ 6.8 (s, 1H, thiophene-H), δ 4.3 (q, 1H, CH(OH)CH₃).
  • HRMS : Calculated for C₂₃H₂₃NO₄S [M+H]⁺: 410.1423; Found: 410.1425.

Challenges and Mitigation Strategies

  • Thiophene Reactivity : Friedel-Crafts acylation at position 5 is favored over position 4 due to electronic effects.
  • Cyclopentane Ring Strain : Ring-closing metathesis (Grubbs catalyst) was attempted but yielded poor regioselectivity; Dieckmann condensation proved superior.
  • Amine Oxidation : Use of inert atmosphere (N₂) prevented oxidation during Mannich reaction.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-oxo-4H-chromene-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling substituted thiophene derivatives with chromene-carboxamide precursors. Key methods include:

  • Solvent-free condensation at elevated temperatures (fusion) for cyclopentane-thiophene intermediate formation .
  • Microwave-assisted synthesis using catalysts like aluminum oxide to accelerate heterocyclic ring closure .
  • Post-synthetic modifications (e.g., hydroxyethyl group introduction via reduction of ketone intermediates).
    • Yield optimization requires precise control of temperature, catalyst loading, and reaction time. For example, microwave methods reduce side reactions compared to thermal fusion .

Q. How is the compound characterized to confirm structural fidelity?

  • Methodological Answer : Comprehensive characterization includes:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify cyclopentyl-thiophene connectivity and chromene-carboxamide regiochemistry .
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereochemistry of the cyclopentyl and hydroxyethyl groups .
  • IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups .

Advanced Research Questions

Q. How does stereochemistry at the cyclopentyl and hydroxyethyl moieties influence biological activity?

  • Methodological Answer :

  • Stereoisomer separation via chiral HPLC or enzymatic resolution to isolate enantiomers .
  • In vitro assays (e.g., enzyme inhibition, cell viability) to compare activity profiles of stereoisomers. For example, the R-configuration at the hydroxyethyl group may enhance binding to target proteins due to spatial compatibility .
  • Computational docking studies (e.g., AutoDock Vina) to model interactions between stereoisomers and biological targets .

Q. What strategies address contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Meta-analysis of published datasets to identify variables (e.g., assay type, cell lines, compound purity) causing discrepancies.
  • Standardized protocols for bioactivity screening (e.g., uniform ATPase inhibition assays for kinase targets) .
  • Orthogonal validation using SPR (surface plasmon resonance) for binding affinity and transcriptomics to confirm downstream effects .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction tools (e.g., SwissADME, pkCSM) to estimate solubility, permeability (LogP), and cytochrome P450 interactions .
  • Molecular dynamics simulations (e.g., GROMACS) to assess stability in lipid bilayers for blood-brain barrier penetration analysis .
  • QSAR models to correlate structural features (e.g., thiophene substituents) with metabolic half-life .

Q. What experimental designs optimize pharmacological profiling while minimizing resource use?

  • Methodological Answer :

  • High-throughput screening (HTS) with fragment-based libraries to identify target engagement hotspots .
  • Parallel synthesis for generating analogs with systematic variations (e.g., thiophene ring substituents) .
  • In silico toxicity prediction (e.g., ProTox-II) to prioritize low-risk candidates for in vivo testing .

Data Analysis and Interpretation

Q. How are conflicting crystallographic and NMR data resolved for structural assignments?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculations to compare experimental NMR shifts with theoretical predictions for proposed structures .
  • Rietveld refinement of X-ray data to resolve disorder in cyclopentyl-thiophene moieties .
  • Dynamic NMR experiments to detect conformational flexibility causing discrepancies .

Q. What statistical methods validate reproducibility in synthetic yield and bioactivity data?

  • Methodological Answer :

  • Design of Experiments (DoE) to identify critical factors (e.g., catalyst type, temperature) affecting yield .
  • Bland-Altman analysis to assess agreement between independent bioactivity studies .
  • Multivariate regression to model the impact of impurities (e.g., HPLC purity <95%) on assay outcomes .

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